molecular formula C25H22N4O5S3 B2748834 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307545-40-0

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2748834
CAS No.: 307545-40-0
M. Wt: 554.65
InChI Key: QEODOGOIWTTZQY-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is an organic compound with notable applications in various scientific fields. This compound stands out due to its unique structure, which includes quinoline and benzamide groups, combined with thiazole and sulfonamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. Starting materials might include quinoline derivatives, benzamides, and thiazole precursors. The reaction conditions often require catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis routes, focusing on maximizing efficiency and reducing production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Commonly facilitated by oxidizing agents such as hydrogen peroxide or permanganates.

  • Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Often involves nucleophilic or electrophilic reagents, leading to modifications at specific positions on the aromatic rings or the quinoline moiety.

Common Reagents and Conditions

Reagents such as sulfuric acid, acetic anhydride, and specific catalysts (e.g., palladium on carbon) are used under controlled conditions to drive the desired reactions. Temperature and pH play critical roles in determining the reaction pathways and yields.

Major Products Formed

The major products of these reactions can include sulfonamides, thiazoles, and various quinoline derivatives, which have further applications in medicinal chemistry and material science.

Scientific Research Applications

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide finds applications in several areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Acts as a potential inhibitor or activator in biochemical pathways, useful in studying enzyme activities and protein interactions.

  • Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

  • Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. These might include binding to enzymes, inhibiting their function, or interacting with cellular receptors to modulate signaling pathways. The detailed mechanism involves complex biochemical interactions that influence cell metabolism and growth.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Quinoline derivatives like quinine and chloroquine.

  • Benzamide derivatives such as sulpiride.

  • Thiazole-containing compounds like thiazolidinediones.

This compound's distinctiveness lies in the synergistic effects of its multi-functional structure, making it a valuable tool in both scientific research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S3/c30-24(27-20-9-13-21(14-10-20)36(31,32)28-25-26-15-17-35-25)19-7-11-22(12-8-19)37(33,34)29-16-3-5-18-4-1-2-6-23(18)29/h1-2,4,6-15,17H,3,5,16H2,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEODOGOIWTTZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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